Non-5-en-8-yn-2-one
Description
Non-5-en-2-one (IUPAC name: 5-nonen-2-one, CAS 27039-84-5) is an unsaturated cyclic ketone with the molecular formula C₉H₁₆O and a molecular weight of 140.22 g/mol . It features a nine-carbon chain with a ketone group at position 2 and a double bond at position 5 (Figure 1). This compound is primarily used in industrial applications, including fragrance synthesis and specialty chemical production . Its reactivity is influenced by the conjugated enone system (α,β-unsaturated ketone), which enables participation in Michael addition, Diels-Alder reactions, and hydrogenation processes .
Properties
CAS No. |
75606-72-3 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
non-5-en-8-yn-2-one |
InChI |
InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h1,5-6H,4,7-8H2,2H3 |
InChI Key |
VJXCYVZMVWBZLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC=CCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Non-5-en-8-yn-2-one can be synthesized through various methods, including the dehydrohalogenation of vicinal dihalides or vinylic halides. This process involves the elimination of hydrogen halides from the starting materials, resulting in the formation of the desired alkyne. The reaction typically requires a strong base, such as sodium amide in ammonia (NaNH₂/NH₃), to facilitate the elimination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent output. The choice of starting materials and reaction conditions can be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Non-5-en-8-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst can reduce the triple bond.
Substitution: Halogenation reactions using halogens like chlorine (Cl₂) or bromine (Br₂) can introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Non-5-en-8-yn-2-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used as a probe to study biological processes involving alkynes and enynes.
Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use in drug development.
Industry: this compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Non-5-en-8-yn-2-one exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological and chemical processes. For example, its ability to undergo oxidation and reduction reactions can impact cellular redox states and metabolic pathways .
Comparison with Similar Compounds
Key Properties:
- CAS Number : 27039-84-5
- Molecular Formula : C₉H₁₆O
- Boiling Point: Not explicitly reported in available literature.
- Stability : Stable under recommended storage conditions (dry, ventilated, away from ignition sources) .
- Hazards: Limited toxicity data; precautionary measures include avoiding inhalation, skin contact, and eye exposure .
Comparison with Structurally Similar Compounds
5-Nonanone (Dibutyl Ketone)
Molecular Formula : C₉H₁₈O
CAS Number : 502-56-7
Key Differences :
- unsaturated enone in Non-5-en-2-one.
- Reactivity : Lacks the conjugated double bond, reducing susceptibility to electrophilic additions.
- Applications : Primarily used as a solvent and intermediate in organic synthesis .
| Property | Non-5-en-2-one | 5-Nonanone |
|---|---|---|
| Molecular Weight (g/mol) | 140.22 | 142.24 |
| Double Bond Position | 5 | None |
| Boiling Point | Not reported | 193–195°C |
| Industrial Use | Fragrance synthesis | Solvent, synthesis |
Research Insight: The absence of a double bond in 5-nonanone simplifies its handling but limits its utility in reactions requiring conjugation, such as photochemical applications .
8-Nonen-2-one
Molecular Formula : C₉H₁₆O
CAS Number : 5009-32-5
Key Differences :
- Structure: Double bond at position 8 vs. position 5 in Non-5-en-2-one.
- Stereochemistry : The position of the double bond alters steric and electronic properties.
| Property | Non-5-en-2-one | 8-Nonen-2-one |
|---|---|---|
| Molecular Weight (g/mol) | 140.22 | 140.22 |
| Double Bond Position | 5 | 8 |
| Stability | Stable under storage | Similar stability |
| Reactivity | Higher (conjugation) | Lower (isolated ene) |
Research Insight: The conjugated enone system in Non-5-en-2-one enhances its reactivity in cycloaddition reactions compared to 8-nonen-2-one, where the double bond is less electronically activated .
(E)-5-Octen-2-one
Molecular Formula : C₈H₁₄O
CAS Number : 19093-20-0
Key Differences :
- Chain Length : Shorter carbon chain (8 vs. 9 carbons).
- Applications : Used in flavor industries due to fruity odor .
Research Insight: The shorter chain in (E)-5-octen-2-one may reduce hydrophobicity, affecting its partitioning in biological systems compared to Non-5-en-2-one .
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